molecular formula C8H12ClN3 B1590668 N-tert-butyl-2-chloropyrimidin-4-amine CAS No. 876521-19-6

N-tert-butyl-2-chloropyrimidin-4-amine

Cat. No. B1590668
M. Wt: 185.65 g/mol
InChI Key: YWLVEBCUJRKAMO-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-chloropyrimidin-4-amine” is a chemical compound with the CAS Number: 876521-19-6 . It has a molecular weight of 185.66 and its IUPAC name is N-(tert-butyl)-2-chloro-4-pyrimidinamine .


Synthesis Analysis

The synthesis of “N-tert-Butyl-2-chloropyrimidin-4-amine” can be achieved from 4,6-Dichloropyrimidine and tert-Butylamine .


Molecular Structure Analysis

The InChI code for “N-tert-Butyl-2-chloropyrimidin-4-amine” is 1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) .


Physical And Chemical Properties Analysis

“N-tert-Butyl-2-chloropyrimidin-4-amine” has a molecular weight of 185.66 .

Scientific Research Applications

Histamine H4 Receptor Ligands

N-tert-butyl-2-chloropyrimidin-4-amine derivatives have been explored as ligands for the histamine H4 receptor. Studies conducted on 2-aminopyrimidines, including compounds similar to N-tert-butyl-2-chloropyrimidin-4-amine, showed that these compounds are potent in vitro and active as anti-inflammatory agents and in pain models. This suggests the potential of H4 receptor antagonists for treating pain and inflammation (Altenbach et al., 2008).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

N-tert-butyl-2-chloropyrimidin-4-amine has been used in the synthesis of new N-arylpyrimidin-2-amine derivatives. These derivatives were synthesized using palladium-catalyzed amination, indicating the compound's role in the preparation of new heterocyclic compounds (El-Deeb et al., 2008).

Flash Vacuum Thermolysis in Synthesis

N-tert-butyl-2-chloropyrimidin-4-amine has been utilized in flash vacuum thermolysis reactions. The study demonstrated efficient formation of various imidazoazines, suggesting its utility in regioselective cyclizations for synthesizing complex heterocyclic compounds (Justyna et al., 2017).

Versatile Intermediates for Asymmetric Synthesis of Amines

Research indicates that N-tert-butyl derivatives, similar to N-tert-butyl-2-chloropyrimidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. They facilitate nucleophilic addition and are useful in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

Interaction with Bovine Serum Albumin

2-tert-butylamine derivatives, which are structurally similar to N-tert-butyl-2-chloropyrimidin-4-amine, have been studied for their interactions with Bovine Serum Albumin (BSA). These interactions are primarily entropy-driven and involve hydrophobic forces (Shaofa, 2010).

Crystal Structure Analysis

The crystal structure of N-tert-butyl derivatives provides insights into molecular conformations and intramolecular interactions, useful for designing structurally specific compounds (Ostercamp et al., 1993).

Photoredox-Catalyzed Amination

N-tert-butyl derivatives have been utilized in photoredox-catalyzed amination reactions. These reactions enable the assembly of diverse heterocyclic compounds under mild conditions, demonstrating the compound's utility in innovative synthetic methodologies (Wang et al., 2022).

Transition Metal-Free Amination

N-tert-butyl-2-chloropyrimidin-4-amine can be involved in transition metal-free amination of aryl chlorides, leading to the synthesis of various anilines and indoles. This process highlights its potential in eco-friendly and cost-effective synthetic routes (Beller et al., 2001).

Safety And Hazards

“N-tert-Butyl-2-chloropyrimidin-4-amine” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

N-tert-butyl-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLVEBCUJRKAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479000
Record name N-tert-Butyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-chloropyrimidin-4-amine

CAS RN

876521-19-6
Record name N-tert-Butyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org

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